4-氨基-2-苯基丁醇

描述

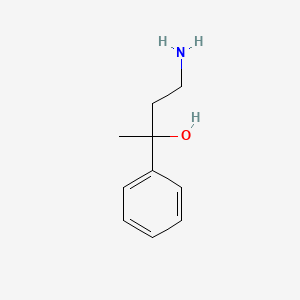

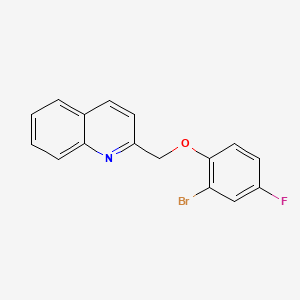

4-Amino-2-phenylbutan-2-ol is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.24 . It is also known as PPA (phenylpropanolamine), a synthetic drug that was previously used as a decongestant and appetite suppressant.

Molecular Structure Analysis

The molecular structure of 4-Amino-2-phenylbutan-2-ol is represented by the formula C10H15NO . Detailed structural analysis would require advanced techniques such as NMR, HPLC, LC-MS, UPLC, and more . Unfortunately, specific details about the molecular structure analysis of this compound are not available in the search results.Physical and Chemical Properties Analysis

The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance. These properties include color, density, hardness, and melting and boiling points . Unfortunately, specific physical and chemical properties of 4-Amino-2-phenylbutan-2-ol are not available in the search results.科学研究应用

蛋白质折叠中的化学伴侣

一种相关的化合物 4-苯基丁酸,已被研究其作为一种化学伴侣的作用,它有助于蛋白质折叠。该化合物防止错误折叠的蛋白质聚集,并减轻内质网 (ER) 应激。ER 对折叠蛋白质以用于膜使用或分泌至关重要,而无法维持 ER 稳态会导致蛋白质错误折叠和随后的细胞病理。通过辅助 ER 中的蛋白质折叠,4-苯基丁酸可以减弱未折叠蛋白质反应 (UPR) 的激活,并可能减轻与蛋白质错误折叠相关的各种病理 (Kolb 等,2015)。

肽的深入研究

自旋标记氨基酸 TOAC 已用于肽和肽合成的研究。TOAC 并入肽有助于使用各种物理技术(如 EPR 光谱、X 射线晶体学和 NMR 等)分析主链动力学和肽二级结构。这种方法促进了肽与膜和其他蛋白质相互作用的研究,展示了氨基酸衍生物在高级生化研究中的效用 (Schreier 等,2012)。

氨基酸的电化学检测

使用导电聚合物和分子印迹聚合物修饰的传感器和生物传感器的研究,用于苯丙氨酸、酪氨酸和色氨酸等氨基酸的电化学检测,已显示出显着的进展。这些发展突出了此类研究的跨学科特征,将化学、生物化学和生物工程结合在一起,创造出可以有效检测氨基酸的装置,这对医学、药学和与这些氨基酸相关的疾病的研究具有影响 (Dinu 和 Apetrei,2022)。

生物标记分析

另一种相关的化合物 4-氨基联苯是一种主要的致癌物,其加合形式 N-脱氧鸟苷-C8-4-氨基联苯可用作癌症风险评估的生物标记。对该生物标记分析的综述讨论了代谢、致癌性和现代检测和定量技术在生物样品中的应用,这对于了解接触致癌物的环境和健康影响至关重要 (Chen 等,2018)。

生化分析

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Metabolic Pathways

The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

The compound may have targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

4-amino-2-phenylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNOUHHTBQKYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Urea, N,N''-[1,3-phenylenebis(methylene)]bis[N'-octadecyl-](/img/structure/B3207457.png)

![(3-Bromo-6-trifluoromethyl-thieno[2,3-B]pyridin-2-YL)-carbamic acid tert-butyl ester](/img/structure/B3207465.png)

![2-Tert-butoxycarbonylamino-6-trifluoromethyl-thieno[2,3-B]pyridine-3-carboxylic acid](/img/structure/B3207466.png)

![4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3207470.png)

![2-Amino-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone](/img/structure/B3207471.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-piperidinecarboxylic acid](/img/structure/B3207508.png)

![2-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B3207533.png)

![2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B3207550.png)